molecular formula C21H14ClN3O4 B11712875 2-((E)-{[2-(4-chlorobenzyl)-1,3-benzoxazol-5-yl]imino}methyl)-4-nitrophenol

2-((E)-{[2-(4-chlorobenzyl)-1,3-benzoxazol-5-yl]imino}methyl)-4-nitrophenol

Katalognummer: B11712875
Molekulargewicht: 407.8 g/mol
InChI-Schlüssel: UDBUBOWFKAAPJP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(E)-({2-[(4-CHLOROPHENYL)METHYL]-1,3-BENZOXAZOL-5-YL}IMINO)METHYL]-4-NITROPHENOL is a complex organic compound characterized by its unique chemical structure. This compound features a benzoxazole ring, a nitrophenol group, and a chlorophenylmethyl group, making it a subject of interest in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-({2-[(4-CHLOROPHENYL)METHYL]-1,3-BENZOXAZOL-5-YL}IMINO)METHYL]-4-NITROPHENOL typically involves multi-step organic reactions. The process begins with the preparation of the benzoxazole ring, followed by the introduction of the chlorophenylmethyl group. The final step involves the formation of the nitrophenol group under controlled conditions. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, with stringent quality control measures to ensure consistency in the final product. Advanced techniques such as continuous flow chemistry and high-throughput screening are employed to enhance production rates and reduce costs.

Analyse Chemischer Reaktionen

Types of Reactions

2-[(E)-({2-[(4-CHLOROPHENYL)METHYL]-1,3-BENZOXAZOL-5-YL}IMINO)METHYL]-4-NITROPHENOL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the benzoxazole ring or the phenyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions are carefully controlled to achieve the desired products with high selectivity.

Major Products Formed

The major products formed from these reactions include quinone derivatives, amino-substituted compounds, and various substituted benzoxazole derivatives

Wissenschaftliche Forschungsanwendungen

2-[(E)-({2-[(4-CHLOROPHENYL)METHYL]-1,3-BENZOXAZOL-5-YL}IMINO)METHYL]-4-NITROPHENOL has a wide range of scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials, including polymers and coatings.

Wirkmechanismus

The mechanism of action of 2-[(E)-({2-[(4-CHLOROPHENYL)METHYL]-1,3-BENZOXAZOL-5-YL}IMINO)METHYL]-4-NITROPHENOL involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream effects. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction, and induction of apoptosis in cancer cells.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other benzoxazole derivatives and nitrophenol compounds, such as:

  • 2-[(E)-({2-[(4-METHYLPHENYL)METHYL]-1,3-BENZOXAZOL-5-YL}IMINO)METHYL]-4-NITROPHENOL
  • 2-[(E)-({2-[(4-BROMOPHENYL)METHYL]-1,3-BENZOXAZOL-5-YL}IMINO)METHYL]-4-NITROPHENOL

Uniqueness

What sets 2-[(E)-({2-[(4-CHLOROPHENYL)METHYL]-1,3-BENZOXAZOL-5-YL}IMINO)METHYL]-4-NITROPHENOL apart is its specific combination of functional groups, which confer unique chemical and biological properties

Eigenschaften

Molekularformel

C21H14ClN3O4

Molekulargewicht

407.8 g/mol

IUPAC-Name

2-[[2-[(4-chlorophenyl)methyl]-1,3-benzoxazol-5-yl]iminomethyl]-4-nitrophenol

InChI

InChI=1S/C21H14ClN3O4/c22-15-3-1-13(2-4-15)9-21-24-18-11-16(5-8-20(18)29-21)23-12-14-10-17(25(27)28)6-7-19(14)26/h1-8,10-12,26H,9H2

InChI-Schlüssel

UDBUBOWFKAAPJP-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1CC2=NC3=C(O2)C=CC(=C3)N=CC4=C(C=CC(=C4)[N+](=O)[O-])O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.